molecular formula C13H15BrN4 B1269575 6-Bromo-4-(4-methylpiperazin-1-yl)quinazoline CAS No. 307538-54-1

6-Bromo-4-(4-methylpiperazin-1-yl)quinazoline

Cat. No. B1269575
CAS RN: 307538-54-1
M. Wt: 307.19 g/mol
InChI Key: RGRNAQFSIRFIOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-4-(4-methylpiperazin-1-yl)quinazoline is a chemical compound with the empirical formula C13H15BrN4 . It has a molecular weight of 307.19 .


Molecular Structure Analysis

The molecular structure of 6-Bromo-4-(4-methylpiperazin-1-yl)quinazoline can be represented by the SMILES string CN1CCN(CC1)c2ncnc3ccc(Br)cc23 . The InChI representation is 1S/C13H15BrN4/c1-17-4-6-18(7-5-17)13-11-8-10(14)2-3-12(11)15-9-16-13/h2-3,8-9H,4-7H2,1H3 .


Chemical Reactions Analysis

Quinazoline derivatives, such as 6-Bromo-4-(4-methylpiperazin-1-yl)quinazoline, have been found to exhibit a wide range of biological properties . They are commonly used in medicine, and many of them are approved for antitumor clinical use .


Physical And Chemical Properties Analysis

6-Bromo-4-(4-methylpiperazin-1-yl)quinazoline is a solid compound . More specific physical and chemical properties are not available in the resources I found.

Scientific Research Applications

Anticancer Activity

Quinazoline derivatives have been extensively studied for their anticancer properties. The introduction of bromine and piperazine moieties can enhance the cytotoxicity against cancer cells. Specifically, 6-Bromo-4-(4-methylpiperazin-1-yl)quinazoline could be investigated for its potential to inhibit tyrosine kinase enzymes, which are often overexpressed in cancer cells .

Anti-Inflammatory Properties

The anti-inflammatory potential of quinazoline compounds is another area of interest. By modulating the inflammatory pathways, these compounds can serve as a basis for developing new anti-inflammatory drugs. The methylpiperazine group in the compound may contribute to this activity .

Antimicrobial Effects

Quinazoline derivatives have shown promise as antimicrobial agents. The structural features of 6-Bromo-4-(4-methylpiperazin-1-yl)quinazoline could be optimized to target specific bacterial or fungal strains, providing a new avenue for treating infections .

Analgesic Applications

The analgesic effects of quinazolines are attributed to their interaction with central nervous system receptors. Research into 6-Bromo-4-(4-methylpiperazin-1-yl)quinazoline could explore its efficacy as a pain reliever, particularly in chronic pain management .

Antiviral Potential

With the ongoing need for effective antiviral drugs, quinazoline derivatives are being explored for their ability to inhibit viral replication. The brominated quinazoline structure might offer a platform for developing novel antiviral therapies .

Antituberculosis Activity

Tuberculosis remains a global health challenge, and quinazoline compounds have been identified as potential antituberculosis agents. The unique structure of 6-Bromo-4-(4-methylpiperazin-1-yl)quinazoline could be beneficial in creating more effective treatments against M. tuberculosis .

Antioxidant Properties

Oxidative stress is implicated in various diseases, and antioxidants play a crucial role in mitigating this stress. Quinazoline derivatives can act as antioxidants, and further research could determine the effectiveness of 6-Bromo-4-(4-methylpiperazin-1-yl)quinazoline in this capacity .

Neuroprotective Effects

Neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease require novel therapeutic approaches. Quinazoline derivatives have shown neuroprotective effects, and the specific compound may have applications in protecting neuronal health .

Safety and Hazards

This compound is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), indicating that it may be harmful if swallowed . It is also classified as non-combustible solids .

properties

IUPAC Name

6-bromo-4-(4-methylpiperazin-1-yl)quinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrN4/c1-17-4-6-18(7-5-17)13-11-8-10(14)2-3-12(11)15-9-16-13/h2-3,8-9H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGRNAQFSIRFIOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC=NC3=C2C=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40352171
Record name 6-bromo-4-(4-methylpiperazin-1-yl)quinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40352171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-4-(4-methylpiperazin-1-yl)quinazoline

CAS RN

307538-54-1
Record name 6-bromo-4-(4-methylpiperazin-1-yl)quinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40352171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.